

Application Notes and Protocols for 5-TAMRA in Live-Cell Imaging

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Compound of Interest

Compound Name: *TAMRA amine, 5-isomer*

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For researchers, scientists, and drug development professionals, 5-Carboxytetramethylrhodamine (5-TAMRA) serves as a robust fluorescent dye for labeling various biomolecules to enable their visualization in live-cell imaging experiments. Its bright orange-red fluorescence, good photostability, and pH-insensitivity make it a versatile tool for a range of applications including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) assays.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This document provides detailed application notes and protocols for the utilization of 5-TAMRA, primarily through its amine-reactive succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester form, for live-cell imaging studies.

Properties of 5-TAMRA

5-TAMRA is a rhodamine-based dye that offers a good balance of brightness and photostability. [\[2\]](#) It is commonly used for labeling proteins, peptides, and oligonucleotides.[\[4\]](#)[\[5\]](#) The key photophysical and chemical properties of 5-TAMRA and its amine-reactive derivatives are summarized below.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~541-555 nm	[6][7][8]
Emission Maximum (λ_{em})	~567-580 nm	[6][7][8]
Molar Extinction Coefficient (ϵ)	~84,000 - 95,000 M ⁻¹ cm ⁻¹	[6][9]
Quantum Yield (Φ)	~0.1	[4][6][9]
Reactive Group (for labeling)	NHS ester (Succinimidyl ester)	[4][9]
Reactivity	Primary amines	[4][9]
Solubility	Good in DMF and DMSO, low in water	[6][7]
pH Sensitivity	Insensitive	[10][11]

Experimental Protocols

The most common method for preparing 5-TAMRA labeled probes for live-cell imaging involves the conjugation of a 5-TAMRA NHS ester to a biomolecule of interest, such as a protein or antibody, via primary amines (e.g., lysine residues or the N-terminus).[8][12]

Protocol 1: Labeling of Proteins with 5-TAMRA NHS Ester

This protocol provides a general method for labeling proteins with 5-TAMRA NHS ester.[13]

Materials:

- 5-TAMRA NHS ester
- Protein of interest (2-10 mg/mL)
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5)[14]
- Anhydrous DMSO or DMF
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[14]

- Reaction tubes

Procedure:

- Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[\[14\]](#) Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.[\[12\]](#)[\[14\]](#)
- TAMRA Stock Solution Preparation: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[14\]](#)
- Conjugation Reaction:
 - Adjust the pH of the protein solution to 8.0-8.5 if necessary.[\[14\]](#)
 - Add the 5-TAMRA stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is often a good starting point, though the optimal ratio should be determined empirically for each protein.[\[14\]](#)[\[15\]](#)
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.[\[14\]](#)
- Purification of the Conjugate:
 - Separate the 5-TAMRA-conjugated protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).[\[14\]](#)
 - Collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.[\[14\]](#)
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for 5-TAMRA).
 - Calculate the DOL, which is the average number of dye molecules per protein molecule. An optimal DOL is crucial for maximizing the fluorescent signal without compromising the protein's biological activity.[\[14\]](#) For effective labeling, the DOL should typically fall within 2-4 moles of 5-TAMRA per mole of protein.[\[12\]](#)

Protocol 2: Live-Cell Imaging with 5-TAMRA Labeled Probes

This protocol outlines a general procedure for introducing and imaging 5-TAMRA labeled biomolecules in live cells.

Materials:

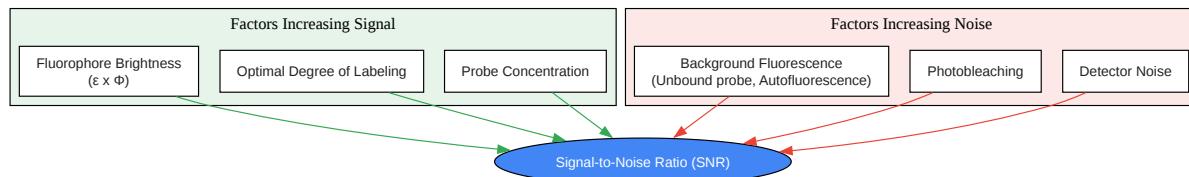
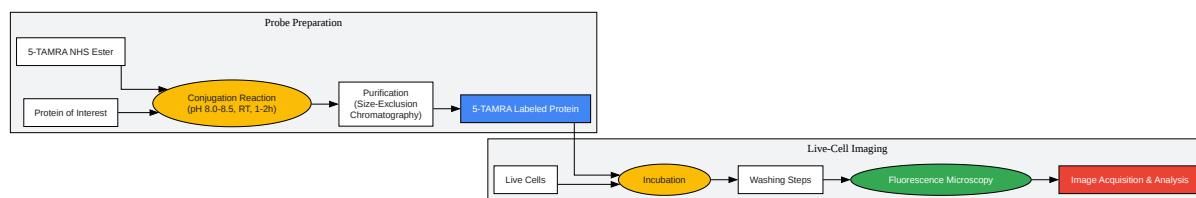
- 5-TAMRA labeled protein or other biomolecule
- Live cells cultured on coverslips or in imaging dishes
- Appropriate cell culture medium (e.g., DMEM)
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope equipped with appropriate filters for 5-TAMRA (e.g., TRITC/Rhodamine filter set)

Procedure:

- Cell Preparation: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluence.
- Labeling of Live Cells:
 - For direct labeling of cellular components, a cell-permeable 5-TAMRA derivative can be used. However, challenges with cell permeability of rhodamine dyes exist.[\[16\]](#)[\[17\]](#)
 - Alternatively, introduce the 5-TAMRA labeled protein into the cells. For intracellular targets, this may require techniques such as microinjection, electroporation, or the use of cell-penetrating peptides.
 - For labeling cell surface proteins, incubate the cells with the 5-TAMRA labeled antibody or ligand in culture medium for a specific duration (e.g., 15-60 minutes) at 37°C.
- Washing: After incubation, wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound fluorescent probes and reduce background fluorescence.[\[18\]](#)

- Imaging:
 - Mount the coverslip or imaging dish onto the fluorescence microscope.
 - Excite the sample using a laser line or filtered lamp centered around 540-560 nm.[16]
 - Collect the emitted fluorescence using a bandpass filter centered around 570-620 nm.[16]
 - Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.[18]

Visualizations



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